molecular formula C14H20N2O2 B182421 Methyl 2-(4-benzylpiperazin-1-yl)acetate CAS No. 179869-10-4

Methyl 2-(4-benzylpiperazin-1-yl)acetate

Cat. No. B182421
M. Wt: 248.32 g/mol
InChI Key: PZUTXFJKMUIAKA-UHFFFAOYSA-N
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Description

“Methyl 2-(4-benzylpiperazin-1-yl)acetate” is a chemical compound with the CAS Number: 179869-10-4 . It has a molecular weight of 248.32 . The IUPAC name for this compound is methyl (4-benzyl-1-piperazinyl)acetate . It is usually available in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 2-(4-benzylpiperazin-1-yl)acetate” is 1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-(4-benzylpiperazin-1-yl)acetate” is a liquid at room temperature . It has a molecular weight of 248.32 .

Scientific Research Applications

DNA Minor Groove Binder Hoechst 33258 and its Analogues

Hoechst 33258 and its analogues, including derivatives with piperazine structures, are known for binding to the minor groove of DNA, showing specificity for AT-rich sequences. These compounds are utilized for fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors, indicating a broad range of biological applications. The review by Issar and Kakkar (2013) highlights their significance in drug design and molecular biology research (Issar & Kakkar, 2013).

Methyl-2-formyl benzoate: A Review of Synthesis and Applications

While not directly related to "Methyl 2-(4-benzylpiperazin-1-yl)acetate", methyl-2-formyl benzoate is noted for its pharmacological relevance, serving as a precursor in the synthesis of compounds with antifungal, antihypertensive, anticancer, and antipsychotic properties. Farooq and Ngaini (2019) explore its synthetic versatility and its role as a precursor for new bioactive molecules (Farooq & Ngaini, 2019).

Acetaldehyde and Parkinsonism: Role of CYP450 2E1

Vaglini et al. (2013) delve into the metabolic processes involving acetaldehyde, a compound structurally different but relevant in the context of drug metabolism and neurological effects. The study focuses on the CYP450 enzyme's role in drug-induced parkinsonism, shedding light on the metabolic pathways that could be relevant for compounds like "Methyl 2-(4-benzylpiperazin-1-yl)acetate" (Vaglini et al., 2013).

Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes

This research by Khojasteh et al. (2011) reviews the selectivity of chemical inhibitors for CYP isoforms, essential for understanding drug-drug interactions and metabolism. Such insights are crucial for assessing the metabolic pathways and potential interactions of "Methyl 2-(4-benzylpiperazin-1-yl)acetate" with other drugs (Khojasteh et al., 2011).

Xylan Derivatives and Their Application Potential

Petzold-Welcke et al. (2014) review the chemical modification of xylan into ethers and esters for material science applications, indicating the potential of chemical derivatives, including piperazine-related compounds, in creating new materials with specific properties. This study underscores the versatility of chemical modifications in enhancing biopolymer functions, relevant to discussions on "Methyl 2-(4-benzylpiperazin-1-yl)acetate" applications (Petzold-Welcke et al., 2014).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(4-benzylpiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUTXFJKMUIAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571770
Record name Methyl (4-benzylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-benzylpiperazin-1-yl)acetate

CAS RN

179869-10-4
Record name Methyl (4-benzylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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